molecular formula C12H14O4S2 B8795515 Benzene, 1,4-bis(ethenesulfonylmethyl)- CAS No. 53061-16-8

Benzene, 1,4-bis(ethenesulfonylmethyl)-

Cat. No.: B8795515
CAS No.: 53061-16-8
M. Wt: 286.4 g/mol
InChI Key: GYUACAUXBRGNBU-UHFFFAOYSA-N
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Description

Key characteristics inferred from similar compounds include:

  • Molecular structure: Aromatic core with electron-withdrawing sulfonyl groups, likely influencing reactivity and thermal stability.
  • Synthesis: Likely involves sulfonation or substitution reactions at the methyl groups of 1,4-dimethylbenzene derivatives, as seen in analogous syntheses of sulfonated polymers (e.g., 1,4-bis(2-tosyloxyethoxy)benzene in polymer synthesis ).
  • Applications: Potential use in polymer chemistry (e.g., crosslinking agents) or photochemical applications due to sulfonyl group reactivity .

Properties

CAS No.

53061-16-8

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

1,4-bis(ethenylsulfonylmethyl)benzene

InChI

InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-5-7-12(8-6-11)10-18(15,16)4-2/h3-8H,1-2,9-10H2

InChI Key

GYUACAUXBRGNBU-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Properties of Sulfonyl-Functionalized Benzene Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Benzene, 1,4-bis(ethenesulfonylmethyl)- Not specified ~300–400 (est.) -CH₂-SO₂-CH=CH₂ (1,4-positions) Hypothesized: High thermal stability, polymerization potential
1,4-Bis(phenylsulfonyloxy)benzene C₁₈H₁₄O₆S₂ 414.39 -O-SO₂-C₆H₅ (1,4-positions) Photochemical S-O cleavage under UV light; generates sulfonic acids
1,4-Bis(2-tosyloxyethoxy)benzene C₂₄H₂₆O₈S₂ 530.63 -O-(CH₂)₂-O-SO₂-C₆H₄-CH₃ Polymer precursor with 5% weight loss at 338–377°C (TGA)
Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-] C₂₁H₂₄O₄S₂ 404.53 -CH₂-SO₂-C₆H₁₀-SO₂-CH₂- (1,4-positions) High molecular weight; potential crosslinking agent in polymers

Reactivity and Stability

  • Photochemical Behavior :

    • 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV irradiation (254 nm), producing sulfonyl radicals and Fries rearrangement products. Acid generation (e.g., benzenesulfonic acid) is oxygen-dependent .
    • Benzene, 1,4-bis(ethenesulfonylmethyl)- may exhibit similar photolytic degradation due to sulfonyl groups, but the ethenyl (-CH=CH₂) moiety could introduce additional reactivity (e.g., polymerization or crosslinking under irradiation).
  • Thermal Stability: Polymers derived from 1,4-bis(2-tosyloxyethoxy)benzene exhibit 5% weight loss at 338–377°C, with stability correlating to aromatic content . Sulfonyl groups generally enhance thermal stability compared to non-sulfonated analogs (e.g., ethylbenzene decomposes at lower temperatures ).

Electronic and Optical Properties

  • Sulfonyl groups in Benzene, 1,4-bis(ethenesulfonylmethyl)- may alter electron density distribution, impacting UV absorption or conductivity.

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